tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate

Catalog No.
S811943
CAS No.
1001181-01-6
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamat...

CAS Number

1001181-01-6

Product Name

tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate

IUPAC Name

tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-6-7-11(17-4)8-12(10)18-5/h6-8H,9H2,1-5H3,(H,15,16)

InChI Key

CJFXJAIZVMXYRB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)OC

Tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a 2,4-dimethoxyphenyl moiety. Its molecular formula is C14H21NO3, with a molecular weight of approximately 267.32 g/mol. This compound appears as a solid at room temperature and is primarily utilized in various chemical applications due to its stability and reactivity. The predicted boiling point is not readily available, but it has a density of about 1.075 g/cm³ .

Typical of carbamates. These include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Transesterification: This compound can react with alcohols to form different esters.
  • Nucleophilic Substitution: The nitrogen in the carbamate can act as a nucleophile in reactions with electrophiles.

These reactions make it versatile for further synthetic transformations in organic chemistry.

The synthesis of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate can be achieved through several methods:

  • Carbamation Reaction: Reacting tert-butyl isocyanate with 2,4-dimethoxybenzylamine under controlled conditions.
  • Amination of Isocyanate: Treating a suitable 2,4-dimethoxybenzyl halide with tert-butylamine followed by carbamation.
  • Direct Alkylation: Using alkyl halides in the presence of a base to form the desired carbamate.

These methods allow for the production of the compound in varying yields and purities depending on the reaction conditions employed.

Tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate finds applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug formulation due to its biological activity.
  • Agricultural Chemistry: Investigated for use in pesticide formulations owing to its stability and reactivity.

Interaction studies involving tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate are necessary to understand its potential biological effects. Preliminary studies suggest that compounds with similar structures may interact with various enzymes or receptors. Further research is required to elucidate the specific interactions and mechanisms of action.

Several compounds share structural similarities with tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate. Here are some examples:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamateContains a nitrophenyl group instead of dimethoxyKnown for higher reactivity due to nitro
Tert-butyl N-[3-(dimethylamino)propyl]carbamateContains a dimethylamino groupExhibits different biological activities
Tert-butyl N-[2-(methylthio)phenyl]carbamateContains a methylthio groupMay have distinct solubility properties

Tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate's unique combination of functional groups and structural characteristics sets it apart from these similar compounds, potentially influencing its reactivity and biological activity profile.

Reaction of 2,4-Dimethoxybenzylamine with Boc Anhydride

The most widely employed classical synthesis of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate involves the reaction of 2,4-dimethoxybenzylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base catalyst. This transformation represents a standard nucleophilic acyl substitution reaction that proceeds through well-established mechanistic pathways [1] [2].

The reaction typically employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to facilitate the formation of the carbamate bond. Under optimized conditions, the reaction is conducted at room temperature in dichloromethane or acetonitrile as the solvent, yielding the desired carbamate product in excellent yields ranging from 85 to 95% [3] [1]. The mechanism involves initial nucleophilic attack by the amine on the carbonyl carbon of the Boc anhydride, followed by elimination of tert-butyl carbonate and subsequent decarboxylation to form the stable carbamate linkage.

Reaction Conditions and Optimization:

  • Temperature: Room temperature (20-25°C)
  • Solvent: Dichloromethane or acetonitrile
  • Catalyst: DMAP (0.1-0.2 equivalents)
  • Reaction Time: 2-4 hours
  • Yield: 85-95%

The reaction conditions have been systematically optimized to achieve maximum efficiency. The choice of solvent significantly impacts the reaction rate and yield, with polar aprotic solvents like acetonitrile providing optimal results due to their ability to stabilize the intermediate complexes formed during the reaction [1] [2].

Carbamoylation Approaches

Alternative carbamoylation methodologies have been developed utilizing various carbonyl-containing reagents beyond Boc anhydride. These approaches often employ chloroformates, mixed anhydrides, or other activated carbonyl compounds to achieve carbamate formation [4] [5].

Isobutyl Chloroformate Method:
A notable carbamoylation approach involves the use of isobutyl chloroformate in the presence of N-methylmorpholine (NMM) as a base. This method has been successfully applied to synthesize tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate with yields of 79-82% [5]. The reaction proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic substitution with the amine substrate.

Reaction Parameters:

  • Temperature: 55-77°C
  • Solvent: Ethyl acetate
  • Base: N-methylmorpholine
  • Yield: 79-82%
  • Reaction Time: 0.5-2 hours

This methodology offers several advantages, including good selectivity and scalability for industrial applications. However, it requires careful temperature control and multi-step workup procedures to achieve optimal results [5] [6].

Modern Synthetic Strategies

One-Pot Tandem Reductive Amination Techniques

Modern synthetic approaches have embraced one-pot methodologies that combine multiple transformations in a single reaction vessel. The one-pot tandem reductive amination technique represents a significant advancement in carbamate synthesis, offering improved efficiency and reduced waste generation [7] [8].

This approach utilizes sodium triacetoxyborohydride (STAB) in combination with Boc anhydride to achieve direct synthesis of N-Boc protected secondary amines. The methodology is particularly effective for substrates prone to intramolecular lactamization, providing excellent yields of 70-85% even in challenging cases [7].

Mechanistic Pathway:
The reaction proceeds through initial imine formation between the aldehyde and amine components, followed by selective reduction with STAB. The resulting secondary amine is then protected in situ with Boc anhydride to yield the final carbamate product. This tandem approach eliminates the need for intermediate isolation and purification steps, significantly streamlining the synthetic process [7] [8].

Optimal Conditions:

  • Temperature: Room temperature
  • Solvent: Dichloromethane or acetonitrile
  • Reductant: Sodium triacetoxyborohydride
  • Protecting Agent: Boc anhydride
  • Yield: 70-85%

Catalytic Methods

Contemporary catalytic approaches have revolutionized carbamate synthesis through the development of highly efficient and selective catalytic systems. These methods often employ transition metal catalysts, organocatalysts, or bifunctional catalytic systems to achieve superior performance [9] [10] [11].

DBU-Mediated Catalysis:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a powerful organocatalyst for carbamate synthesis. This superbase facilitates the direct utilization of carbon dioxide in three-component coupling reactions with amines and alkyl halides, operating under mild conditions at atmospheric pressure [10] [11] [12].

The DBU-catalyzed methodology offers several advantages:

  • Atmospheric Pressure Operation: Eliminates the need for high-pressure equipment
  • Broad Substrate Scope: Compatible with various amine and alkyl halide substrates
  • Mild Reaction Conditions: Room temperature operation
  • Yields: 45-92% depending on substrate combination

Ionic Liquid Catalysis:
Ionic liquid systems have proven highly effective for carbamate synthesis, particularly in carbon dioxide utilization reactions. The ionic liquid [DBUH][OAc] (1,8-diazabicyclo[5.4.0]undec-7-ene acetate) serves as both solvent and catalyst in these transformations [9] [13].

Reaction Conditions:

  • Temperature: 150°C
  • Pressure: 5 MPa CO₂
  • Catalyst: [DBUH][OAc] (10 mol%)
  • Solvent: Acetonitrile
  • Yield: 90-96%

Zinc-Catalyzed Systems:
Zinc acetate has been identified as an effective catalyst for direct carbamate synthesis from aromatic amines, CO₂, and silicate esters. The zinc-catalyzed system offers excellent yields of up to 96% and demonstrates remarkable substrate tolerance [14].

Green Chemistry Approaches

Modern synthetic strategies increasingly emphasize environmentally sustainable methodologies that minimize waste generation and utilize renewable feedstocks. Green chemistry approaches to carbamate synthesis have gained significant attention due to their potential for large-scale industrial implementation [15] [13] [16].

Carbon Dioxide Utilization:
The direct utilization of carbon dioxide as a carbon source represents a paradigm shift in carbamate synthesis. This approach not only provides an economical and renewable carbon source but also contributes to carbon dioxide mitigation efforts [9] [15] [13].

Chromatography-Free Synthesis:
A significant advancement in green carbamate synthesis involves the development of chromatography-free methodologies. These approaches utilize biobased ionic liquids in combination with copper oxide catalysts to achieve excellent yields while eliminating the need for column chromatography purification [15].

Key Features:

  • Catalyst System: Cu₂O/biobased ionic liquid
  • Pressure: 1 bar CO₂
  • Temperature: Room temperature
  • Yield: 85-95%
  • Purification: Simple filtration and washing

Deep Eutectic Solvents:
Deep eutectic solvents (DES) have emerged as environmentally friendly alternatives to conventional organic solvents. The choline chloride:zinc chloride system ([ChCl][ZnCl₂]₂) demonstrates exceptional performance in carbamate synthesis, operating at atmospheric pressure and room temperature [13].

Advantages of DES Systems:

  • Recyclability: Catalyst system can be reused for at least five cycles
  • Atmospheric Pressure: No specialized equipment required
  • Room Temperature Operation: Energy-efficient process
  • Broad Substrate Scope: Compatible with both aromatic and aliphatic amines

Scale-Up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors including process economics, safety, environmental impact, and regulatory compliance. Several key aspects must be addressed to ensure successful scale-up of carbamate synthesis methodologies [17] [18].

Process Economics:
Industrial synthesis of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate must balance raw material costs, energy consumption, and processing efficiency. The Boc anhydride method, while providing excellent yields, requires relatively expensive starting materials. Alternative approaches utilizing carbon dioxide as a carbon source offer significant cost advantages due to the low cost and ready availability of CO₂ [17] [18].

Safety Considerations:
Scale-up operations must address safety concerns associated with high-pressure reactions, toxic reagents, and exothermic processes. The development of atmospheric pressure methodologies has significantly improved process safety while maintaining high efficiency [19].

Environmental Impact:
Industrial processes must minimize environmental impact through waste reduction, energy efficiency, and sustainable raw material utilization. Green chemistry approaches incorporating carbon dioxide utilization and recyclable catalysts align with contemporary environmental regulations and sustainability goals [15] [13].

Production Capacity:
Current industrial production capacity for tert-butyl carbamate derivatives is estimated at approximately 10 metric tons per year for specialized chemical manufacturers, with potential for significant expansion as demand increases [20] [18] [21].

Purification Methodologies

Effective purification of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate is essential for obtaining high-purity product suitable for pharmaceutical and research applications. Various purification techniques have been developed and optimized to achieve the required purity levels [22] [23] [24].

Column Chromatography:
Column chromatography remains the most widely employed purification method for carbamate compounds. Silica gel stationary phase with hexane/ethyl acetate gradient elution systems provides excellent separation efficiency [22] [23]. Typical conditions include:

  • Stationary Phase: Silica gel (200-400 mesh)
  • Mobile Phase: Hexane/ethyl acetate (3:1 to 1:1 gradient)
  • Recovery: 75-85%
  • Purity: 95-98%
  • Scale: Milligram to kilogram

Recrystallization:
Recrystallization techniques offer an economical and scalable approach for carbamate purification. The selection of appropriate solvent systems is crucial for achieving optimal results [24] [25] [26].

Optimal Recrystallization Conditions:

  • Primary Solvent: Ethyl acetate
  • Anti-solvent: Hexane
  • Temperature: 60-80°C for dissolution, slow cooling to room temperature
  • Recovery: 80-90%
  • Purity: 98-99%

Flash Chromatography:
Flash chromatography provides rapid purification with excellent resolution. Modern automated flash chromatography systems enable efficient purification of carbamate compounds with minimal solvent consumption [27].

High-Performance Liquid Chromatography (HPLC):
HPLC purification offers the highest purity levels but is typically reserved for small-scale applications due to cost considerations. Reversed-phase C18 columns with acetonitrile/water mobile phases provide excellent separation [28] [29] [30].

Preparative HPLC Conditions:

  • Column: C18 reversed-phase
  • Mobile Phase: Acetonitrile/water gradient
  • Detection: UV at 254 nm
  • Purity: 98-99%
  • Scale: Milligram to gram

Acid-Base Extraction:
Acid-base extraction methods exploit the basic nature of carbamate compounds to achieve purification through pH manipulation. This approach is particularly useful for removing acidic impurities [6].

Distillation Methods:
Vacuum distillation can be employed for carbamate purification when thermal stability permits. This method is particularly effective for removing volatile impurities and achieving high purity levels [31].

XLogP3

2.4

Dates

Last modified: 08-16-2023

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